

# Technical Guide: N-(3-Butynyl)phthalimide (CAS 14396-90-8)

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## Compound of Interest

Compound Name: *N*-(3-Butynyl)phthalimide

Cat. No.: B084124

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## Introduction

**N-(3-Butynyl)phthalimide** is a chemical compound featuring a terminal alkyne group and a phthalimide moiety.<sup>[1]</sup> This bifunctional nature makes it a valuable building block in organic synthesis, particularly in the fields of proteomics and drug development.<sup>[1][2]</sup> The terminal alkyne allows for its participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," a highly efficient and specific reaction for conjugating molecules. The phthalimide group, a well-known pharmacophore, is notably utilized in the development of Proteolysis Targeting Chimeras (PROTACs) as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This guide provides a comprehensive overview of the technical data, experimental protocols, and key applications of **N-(3-Butynyl)phthalimide**.

## Physicochemical and Safety Data

The following tables summarize the key quantitative data for **N-(3-Butynyl)phthalimide**.

Table 1: Physical and Chemical Properties

Property	Value	Reference
CAS Number	14396-90-8	[1][3][4]
Molecular Formula	C <sub>12</sub> H <sub>9</sub> NO <sub>2</sub>	[1][3][5]
Molecular Weight	199.21 g/mol	[1][3][5]
Melting Point	137-142 °C	[3][6][7]
Appearance	Pale-yellow to yellow-brown solid	[8]
Purity/Assay	≥97%	[3][6]
InChI Key	YIMNQWSIQLKYOZ-UHFFFAOYSA-N	[3][4][7]
SMILES	O=C1N(CCC#C)C(=O)c2ccccc12	[3][4][5]

Table 2: Safety Information

Hazard Statement	Code	Description
H317	May cause an allergic skin reaction	[3][9]
H319	Causes serious eye irritation	[3][9]
Signal Word	Warning	[3][6]
GHS Pictogram	GHS07 (Exclamation Mark)	[3][6]

Note: For detailed safety precautions, refer to the Safety Data Sheet (SDS) provided by the supplier.

## Experimental Protocols

### Synthesis of N-(3-Butynyl)phthalimide via Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for the synthesis of N-substituted phthalimides from an alcohol and phthalimide.<sup>[7]</sup> This protocol describes the synthesis of **N-(3-Butynyl)phthalimide** from 3-butyn-1-ol and phthalimide.

Materials:

- 3-Butyn-1-ol
- Phthalimide
- Triphenylphosphine ( $\text{PPh}_3$ )
- Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
- Anhydrous tetrahydrofuran (THF)
- Ethyl acetate
- Hexane
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phthalimide (1.0 equivalent) and triphenylphosphine (1.2 equivalents) in anhydrous THF.
- Add 3-butyn-1-ol (1.1 equivalents) to the solution.
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add a solution of DEAD or DIAD (1.2 equivalents) in anhydrous THF dropwise to the cooled reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.

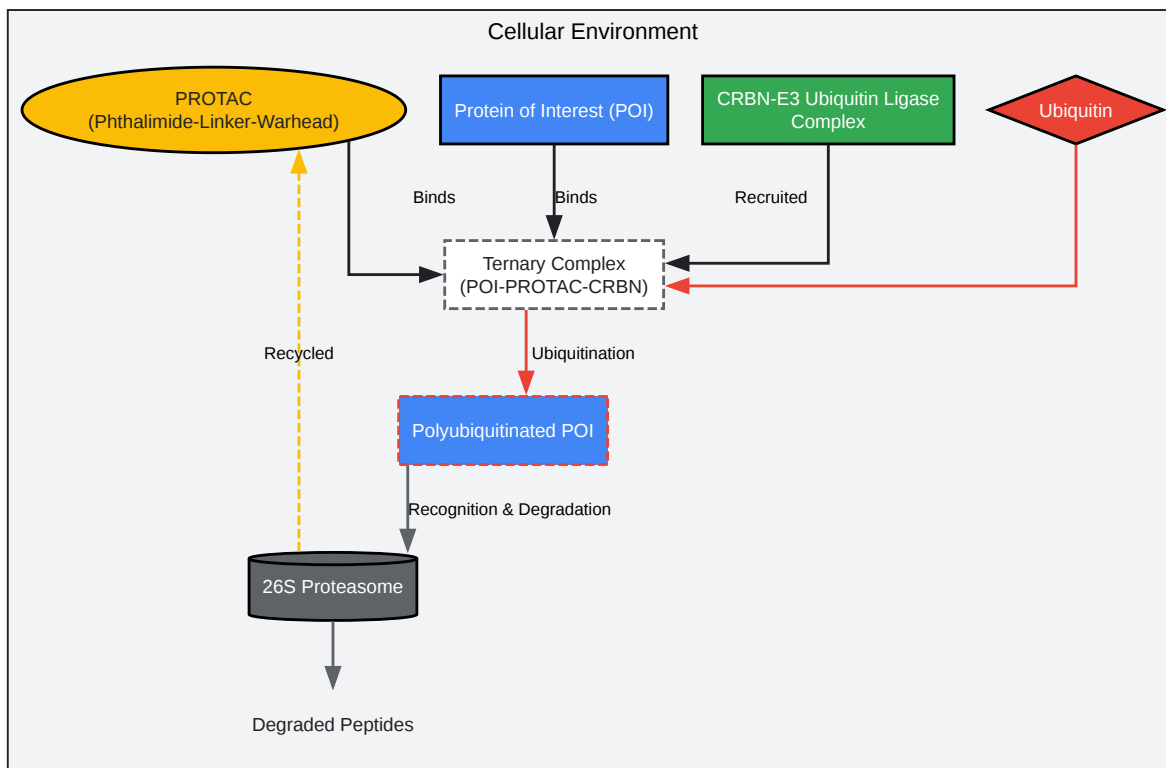
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, remove the THF under reduced pressure.
- Resuspend the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield **N-(3-Butynyl)phthalimide** as a solid.

## Applications in Drug Development and Proteomics

A primary application of **N-(3-Butynyl)phthalimide** is in the synthesis of PROTACs. The phthalimide moiety serves as a ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase, while the terminal alkyne provides a handle for attaching a "warhead" that binds to a protein of interest (POI). The resulting PROTAC facilitates the ubiquitination and subsequent proteasomal degradation of the POI.

## Signaling Pathway of a Phthalimide-Based PROTAC

The following diagram illustrates the general mechanism of action for a PROTAC utilizing a phthalimide-based ligand to induce the degradation of a target protein.

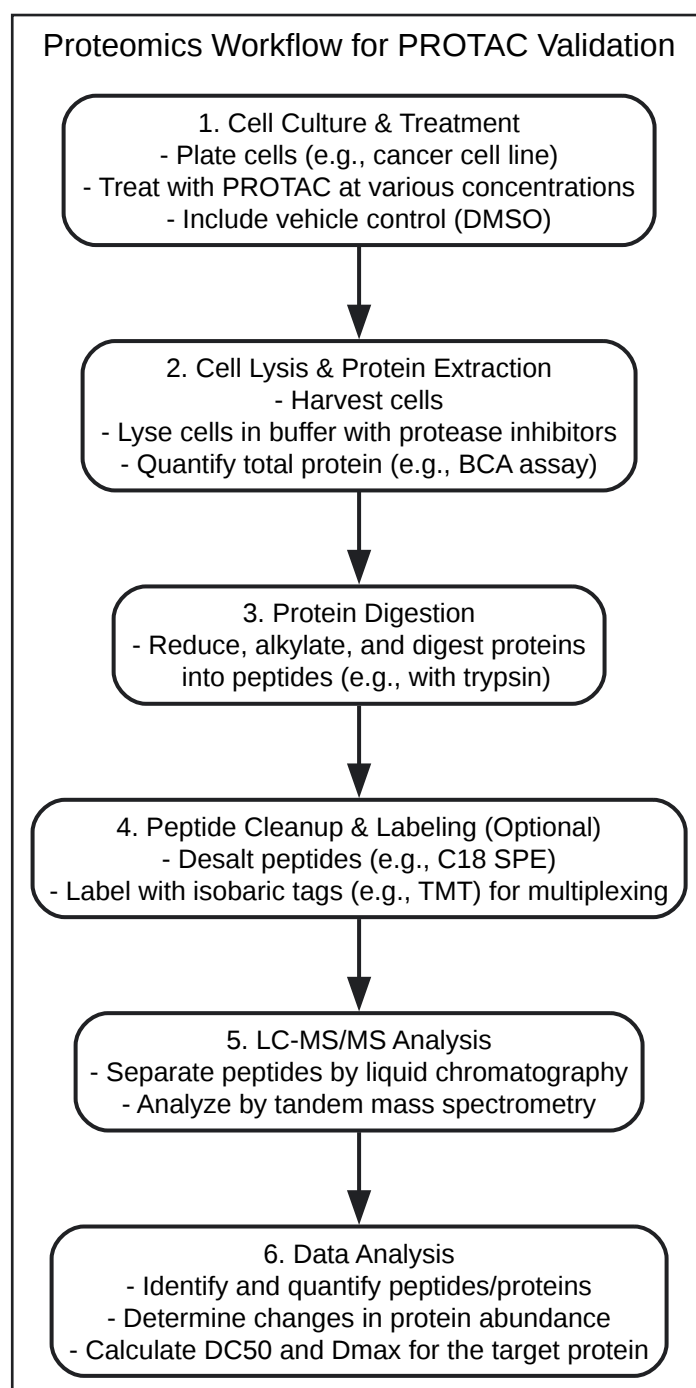


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Caption: PROTAC-mediated protein degradation pathway.

## Experimental Workflow for PROTAC-Induced Protein Degradation Analysis

The following diagram outlines a typical proteomics workflow to validate the degradation of a target protein induced by a PROTAC synthesized using **N-(3-Butynyl)phthalimide**.



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Caption: Workflow for proteomics-based PROTAC validation.

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